Cyproheptadine-d3
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Overview
Description
Cyproheptadine-d3 is a deuterated form of cyproheptadine, a first-generation antihistamine with additional anticholinergic, antiserotonergic, and local anesthetic properties . Deuterated compounds are often used in scientific research to study metabolic pathways and pharmacokinetics due to their stability and distinguishable mass from their non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyproheptadine-d3 typically involves the incorporation of deuterium atoms into the cyproheptadine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the cyproheptadine molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in reactors designed for large-scale chemical synthesis. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyproheptadine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in the molecule with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Cyproheptadine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and drug interactions.
Biology: Employed in biological studies to investigate the effects of deuterium on biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of cyproheptadine in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Cyproheptadine-d3 exerts its effects by competing with free histamine and serotonin for binding at their respective receptors. This antagonism of serotonin on the appetite center of the hypothalamus may account for its ability to stimulate appetite. Additionally, this compound’s antihistamine properties help alleviate allergic symptoms by blocking histamine receptors .
Comparison with Similar Compounds
Similar Compounds
Megestrol: Used for appetite stimulation and treatment of anorexia.
Marinol (dronabinol): Prescribed for nausea and vomiting induced by chemotherapy, as well as for appetite stimulation in patients with AIDS.
Uniqueness
Cyproheptadine-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in pharmacokinetics and metabolic pathways. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C21H21N |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-1-(trideuteriomethyl)piperidine |
InChI |
InChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3/i1D3 |
InChI Key |
JJCFRYNCJDLXIK-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1 |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1 |
Origin of Product |
United States |
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